molecular formula C17H21Cl2NO B1452477 ({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride CAS No. 1311314-19-8

({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride

Cat. No. B1452477
M. Wt: 326.3 g/mol
InChI Key: VZGLPMQUUFDJHX-UHFFFAOYSA-N
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Description

This compound, also known as ({4-[(2-chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride, has a CAS Number of 1311314-19-8 . It has a molecular weight of 326.27 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is {4-[(2-chlorobenzyl)oxy]-3,5-dimethylphenyl}-N-methylmethanamine hydrochloride . The InChI code is 1S/C17H20ClNO.ClH/c1-12-8-14(10-19-3)9-13(2)17(12)20-11-15-6-4-5-7-16(15)18;/h4-9,19H,10-11H2,1-3H3;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 326.27 . It is in the form of a powder and is typically stored at room temperature .

Scientific Research Applications

1. Antitumorigenic and Antiangiogenic Effects

Research on catechol estrogens, chemically reactive estrogen metabolites, has shown that compounds like 2-methoxyestradiol, derived from estrogen metabolism, exhibit antitumorigenic and antiangiogenic effects both in vitro and in vivo. These studies suggest a protective effect against estrogen-induced cancers, indicating potential research applications in cancer prevention and treatment (Zhu & Conney, 1998).

2. Synthesis of Pharmaceutical Impurities

Research into the synthesis of pharmaceutical impurities, including those of proton pump inhibitors like omeprazole, provides insights into the development of synthesis methods for complex chemical structures. These methods are crucial for understanding the formation of impurities and their potential effects, suggesting applications in improving drug purity and safety (Saini et al., 2019).

3. Hydroaminomethylation of Oleochemicals

The hydroaminomethylation (HAM) of vegetable oils, catalyzed by rhodium, has been studied for its potential to produce bio-based compounds with industrial applications. This research indicates that such chemical transformations can lead to valuable functionalized compounds, useful in polymer chemistry and as bio-based surface-active agents (Vanbésien et al., 2018).

4. Sorption of Herbicides to Soil and Minerals

Studies on the sorption of phenoxy herbicides, such as 2,4-D, to soil and minerals, offer insights into the environmental behavior of chemical compounds. Understanding the factors that influence herbicide sorption can inform strategies for mitigating environmental contamination and enhancing the efficacy of agricultural chemicals (Werner et al., 2012).

5. Impurity Profiling in Synthesis of Amphetamine-Type Substances

Research on the impurity profiling of synthetically derived compounds like amphetamines highlights the importance of understanding the chemical synthesis routes. Identifying impurities can aid in forensic analysis, linking seizures, and identifying synthetic pathways, which has implications for drug safety and law enforcement (Stojanovska et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[4-[(2-chlorophenyl)methoxy]-3,5-dimethylphenyl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO.ClH/c1-12-8-14(10-19-3)9-13(2)17(12)20-11-15-6-4-5-7-16(15)18;/h4-9,19H,10-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGLPMQUUFDJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=C2Cl)C)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride
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({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride
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({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride

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